molecular formula C17H31N3O2 B6640562 N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide

N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide

Cat. No.: B6640562
M. Wt: 309.4 g/mol
InChI Key: AMSVQVKMPPNMLJ-UHFFFAOYSA-N
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Description

N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylpiperidine moiety and a hydroxymethylpyrrolidine carboxamide group. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The cyclohexylpiperidine moiety can be synthesized through a cyclization reaction involving cyclohexylamine and a suitable dihalide.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the cyclohexylpiperidine intermediate.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde and a reducing agent.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where the hydroxymethylpyrrolidine intermediate reacts with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and other additives may also be used to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its effects on various physiological pathways and its potential as a drug candidate.

    Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its therapeutic or industrial applications.

Comparison with Similar Compounds

N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a similar structure but differs in the functional group attached to the pyrrolidine ring.

    N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-sulfonamide: This compound contains a sulfonamide group instead of a carboxamide group, leading to different chemical properties and applications.

    N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-phosphate: This compound features a phosphate group, which can significantly alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.

Properties

IUPAC Name

N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O2/c21-13-14-6-9-20(12-14)17(22)18-15-7-10-19(11-8-15)16-4-2-1-3-5-16/h14-16,21H,1-13H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSVQVKMPPNMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)NC(=O)N3CCC(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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